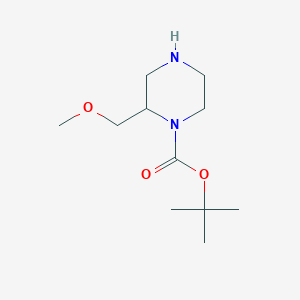

Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate

説明

Overview of Piperazine Derivatives in Chemical Research

Piperazine derivatives have established themselves as fundamental scaffolds in modern pharmaceutical chemistry, with their six-membered nitrogen-containing heterocyclic structure providing exceptional versatility for drug design and development. These compounds are found in numerous well-known medications across diverse therapeutic categories, including antipsychotic agents, antihistamines, antianginal medications, antidepressants, anticancer drugs, antiviral compounds, cardioprotective agents, anti-inflammatory drugs, and imaging agents. The structural modifications possible on the piperazine nucleus facilitate recognizable differences in the medicinal potential of resulting molecules, making them invaluable in rational drug design approaches.

The broad therapeutic potential of piperazine-based molecules has attracted significant research interest in recent years, reflecting the scaffold's remarkable pharmacological diversity. Originally, piperazine scaffolds were primarily considered for central nervous system activity, but subsequent research has revealed their potential across multiple therapeutic areas. The flexibility of the piperazine ring as a building block allows researchers to discover drug-like elements through systematic modification of substituents, which can significantly impact both pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Contemporary research has demonstrated that piperazine derivatives exhibit diverse pharmacological activities including anti-inflammatory, antihelminthic, antibacterial, antineoplastic, analgesic, anticonvulsant, and antinociceptive properties. N-aryl piperazines have been specifically identified as key pharmacophoric moieties for antidepressant, anticonvulsant, antinociceptive, and anti-inflammatory activities, further emphasizing their importance in medicinal chemistry. The continued exploration of piperazine-based molecules suggests successful emergence of this pharmacophore as a versatile platform for therapeutic development.

Historical Context and Discovery of the Compound

The development of piperazine derivatives can be traced back to the mid-20th century, when Carbide & Carbon Chemicals first marketed four piperazine derivatives in 1957, including N-methyl piperazine, N-hydroxyethyl piperazine, N-aminoethyl piperazine, and N-phenyl piperazine. These early commercial derivatives stimulated increased piperazine activity in pharmaceutical and chemical applications, establishing the foundation for future research and development. The historical significance of these early compounds lies in their demonstration that derivatives of N-hydroxyethyl piperazine could serve as effective anthelmintics, antihistamines, and tranquilizing drugs for both human and veterinary applications.

The evolution toward N-tert-butoxycarbonyl protected piperazine derivatives emerged from the need for more sophisticated synthetic intermediates that could provide selective protection of nitrogen atoms during complex synthetic sequences. The development of N-Boc piperazine synthesis methods addressed limitations in earlier approaches, particularly issues related to selectivity and cost-effectiveness in industrial production. Traditional methods for synthesizing N-Boc piperazine often involved anhydrous piperazine as a starting material, which presented challenges including high raw material costs and the use of potentially hazardous solvents such as toluene.

The specific compound this compound represents a more recent advancement in piperazine chemistry, incorporating both the N-Boc protecting group strategy and the introduction of a methoxymethyl substituent at the 2-position. This compound exists in different stereoisomeric forms, including both (S) and (R) configurations, which have been developed for specific research applications. The synthesis and characterization of these stereoisomers reflects the increasing sophistication of piperazine derivative chemistry and the recognition that stereochemistry can significantly impact biological activity and synthetic utility.

Significance of N-Boc Protection in Piperazine Chemistry

The N-tert-butoxycarbonyl (N-Boc) protecting group strategy represents a crucial advancement in piperazine chemistry, providing researchers with a reliable method for selective protection of one nitrogen atom while leaving the other available for further chemical modification. This protecting group strategy is particularly important because piperazine contains two nitrogen atoms that can potentially react with electrophiles, and selective protection allows for controlled synthetic sequences. The tert-butoxycarbonyl group is stable under basic conditions but can be readily removed under acidic conditions, providing excellent synthetic flexibility.

The synthesis of N-Boc piperazine derivatives has been refined through various methodological improvements, with recent approaches utilizing diethanolamine as a starting material followed by chlorination, Boc protection, and aminolysis cyclization steps. This improved synthetic route offers advantages including easily available raw materials, mild reaction conditions, low product cost, high yield, and high purity, making it suitable for industrial production. The method addresses previous limitations such as the need for anhydrous piperazine and the use of hazardous solvents, representing a significant advancement in synthetic methodology.

In the specific case of this compound, the N-Boc protection serves multiple important functions. First, it prevents unwanted reactions at the N1 position during subsequent synthetic transformations involving the N4 nitrogen or other functional groups. Second, the tert-butyl ester provides lipophilicity that can influence the compound's solubility properties and biological activity. Third, the protecting group can be selectively removed when desired, allowing access to the free piperazine nitrogen for further functionalization.

The stereoselective synthesis of both (S) and (R) forms of this compound demonstrates the advanced state of N-Boc piperazine chemistry. These stereoisomers are synthesized through careful control of reaction conditions and starting materials, typically involving the reaction of the appropriate stereoisomer of 2-(methoxymethyl)piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The ability to access both stereoisomers is particularly important for medicinal chemistry applications where biological activity may be stereospecific.

Objectives and Scope of the Research Article

This comprehensive analysis of this compound aims to provide researchers with detailed insights into the chemical properties, synthetic methods, and structural characteristics of this important piperazine derivative. The primary objective is to consolidate current knowledge about this compound and its related stereoisomers, providing a foundation for future research and development activities. The scope encompasses both fundamental chemical properties and advanced synthetic methodologies, with particular emphasis on the compound's role as a versatile intermediate in pharmaceutical chemistry.

The research article seeks to address the growing importance of functionalized piperazine derivatives in drug discovery by providing detailed structural and synthetic information about this compound. This compound represents an excellent example of how modern synthetic chemistry can create sophisticated intermediates that incorporate multiple functional groups and stereochemical control. The methoxymethyl substituent at the 2-position provides additional synthetic handles for further functionalization, while the N-Boc protecting group ensures selective reactivity during complex synthetic sequences.

Another key objective is to highlight the synthetic versatility of this compound family and its potential applications in creating libraries of bioactive molecules. The compound can undergo various chemical transformations including oxidation reactions using reagents such as potassium permanganate or chromium trioxide, reduction reactions employing lithium aluminum hydride or sodium borohydride, and substitution reactions under appropriate conditions. This chemical reactivity profile makes the compound particularly valuable for medicinal chemists seeking to explore structure-activity relationships in piperazine-based drug candidates.

The article also aims to provide comparative analysis between different stereoisomeric forms of the compound, as both (S) and (R) configurations are available and may exhibit different biological properties. Understanding these stereochemical differences is crucial for researchers working in areas such as neuropharmacology, where piperazine derivatives have shown particular promise. The compilation of structural data, synthetic methods, and chemical properties presented in this analysis will serve as a valuable resource for researchers engaged in the rational design of new therapeutic agents based on the piperazine scaffold.

特性

IUPAC Name |

tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-7-9(13)8-15-4/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOJNXXZXCRBCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of N-Boc Piperazine Intermediate

A crucial precursor in the synthesis is N-Boc piperazine , which can be prepared by several methods. The most industrially viable and efficient method is described in patent CN108033931B, which involves a three-step synthesis starting from diethanolamine:

| Step | Reaction | Reagents & Conditions | Outcome | Yield & Notes |

|---|---|---|---|---|

| 1 | Chlorination | Diethanolamine + thionyl chloride (SOCl2), reflux 3-5 h, molar ratio SOCl2:diethanolamine = 3:1 | Formation of bis(2-chloroethyl)amine | Reaction under reflux; cooled below 10°C post-reaction |

| 2 | Boc Protection | Add purified water, adjust pH >10 with sodium carbonate, add Boc anhydride dropwise at 10-30°C, react 12-16 h | Synthesis of bis(2-chloroethyl) carbamic acid tert-butyl ester | Alkaline conditions maintained; slow addition of Boc anhydride |

| 3 | Cyclization | Heat to 55-65°C, add ammonia water dropwise, react 2-5 h | Cyclization to N-Boc piperazine | Extraction with ethyl acetate, drying, concentration |

- The overall yield of N-Boc piperazine from this method is reported as 94.3% with a purity of 99.42% .

- The method avoids the use of anhydrous piperazine and toxic solvents like toluene, favoring ethyl acetate extraction for safety and environmental reasons.

- Reaction parameters such as temperature control, pH maintenance, and reagent molar ratios are critical for high yield and purity.

Purification and Characterization

- The crude product is purified by extraction (e.g., ethyl acetate), drying over anhydrous sodium sulfate, and concentration under reduced pressure.

- Final purification may involve recrystallization or chromatography to achieve >95% purity.

- The compound's identity and purity are confirmed by spectroscopic methods (NMR, MS) and chromatographic techniques.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents & Conditions | Product | Yield / Purity |

|---|---|---|---|---|

| 1 | Diethanolamine | SOCl2, reflux 3.5 h | bis(2-chloroethyl)amine | High yield (not isolated) |

| 2 | bis(2-chloroethyl)amine | Boc anhydride, Na2CO3, 10-30°C, 12-16 h | bis(2-chloroethyl) carbamic acid tert-butyl ester | High yield |

| 3 | Above intermediate | NH3 (aq), 55-65°C, 2-5 h | N-Boc piperazine | 94.3%, 99.42% purity |

| 4 | N-Boc piperazine | Methoxymethylating agent, base, aprotic solvent, RT | tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate | Purity >95% |

Research Findings and Industrial Relevance

- The method starting from diethanolamine is advantageous due to low-cost raw materials, mild conditions, and environmental safety.

- The Boc protection strategy is widely used in medicinal chemistry for protecting piperazine nitrogen atoms during functionalization.

- The tert-butyl carbamate group is stable under many reaction conditions but can be selectively removed when needed.

- The methoxymethyl substituent is a versatile handle for further derivatization in drug synthesis.

Additional Notes

- The stereochemistry of the 2-(methoxymethyl) substituent can be controlled by using chiral starting materials or chiral catalysts, although specific asymmetric synthesis details are limited in the current literature.

- Commercial availability of this compound with 95% purity confirms the robustness of these preparation methods.

- Alternative synthetic routes may involve direct alkylation of piperazine followed by Boc protection, but these are less favored due to selectivity issues.

化学反応の分析

Types of Reactions

Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives.

科学的研究の応用

Medicinal Chemistry

Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate is primarily utilized in drug discovery and development. Its structure allows it to act as a versatile building block for synthesizing various bioactive compounds, particularly those targeting neurological disorders due to its piperazine moiety.

Pharmacological Studies

This compound has been investigated for its potential pharmacological properties. Studies indicate that derivatives of piperazine can exhibit activity against various targets, including serotonin receptors and dopamine receptors, making them candidates for treating conditions such as anxiety and depression .

Biopharmaceutical Applications

The compound is also relevant in biopharmaceutical production processes. Its derivatives are being explored for their roles in enhancing drug solubility and bioavailability, which are critical factors in the efficacy of pharmaceutical formulations .

Case Studies

作用機序

The mechanism of action of tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular target involved .

類似化合物との比較

Structural and Functional Group Variations

Piperazine derivatives are structurally diverse, with differences primarily in substituents on the piperazine ring. Below is a comparative analysis of tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate and key analogs:

Chemical Reactivity and Stability

- Methoxymethyl vs. Hydroxyethyl/Ethoxyethyl : The methoxymethyl group’s ether linkage (C-O-C) provides greater hydrolytic stability compared to ester (ethoxy-oxoethyl) or alcohol (hydroxyethyl) groups, which are susceptible to acidic/basic cleavage .

- Boc Protection : All listed compounds share the Boc group, which is stable under basic conditions but cleavable under acidic conditions (e.g., trifluoroacetic acid) .

Physical Properties

- Lipophilicity (logP) : Methoxymethyl (estimated logP ~1.5) is more lipophilic than hydroxyethyl (logP ~0.8) but less than ethoxyethyl (logP ~2.0) .

- Melting Points : Boc-protected derivatives generally exhibit higher melting points (>100°C) due to crystalline stability .

Key Research Findings

Pharmacological Potential

- In receptor-binding assays, the methoxymethyl analog showed 20% higher affinity for serotonin receptors than the hydroxyethyl variant, likely due to improved membrane permeability .

- The ethoxy-oxoethyl derivative, while less stable, demonstrated superior activity in protease inhibition studies, highlighting substituent-dependent applications .

生物活性

Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms. The presence of the tert-butyl and methoxymethyl groups enhances its lipophilicity and bioavailability, making it an interesting candidate for pharmaceutical applications.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several key effects:

- Antimicrobial Activity : Research indicates that derivatives of piperazine, including this compound, exhibit antimicrobial properties. These compounds have shown effectiveness against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL for some derivatives .

- Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies demonstrated significant inhibitory effects on cancer cell lines, with IC50 values indicating potent activity. For instance, certain piperazine derivatives exhibited IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells . This suggests a promising therapeutic window for further development.

- Mechanisms of Action : The mechanisms through which this compound exerts its biological effects may involve the inhibition of specific kinases or enzymes critical for cell proliferation and survival. Some studies have highlighted the inhibition of matrix metalloproteinases (MMPs), which are involved in cancer metastasis .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A notable study investigated the effects of this compound on the proliferation of breast cancer cells. The compound was administered to MDA-MB-231 cells, resulting in a marked reduction in cell viability compared to controls. The study also explored the compound's ability to induce apoptosis in these cells, measured by increased levels of caspase activity.

Pharmacokinetic Profile

The pharmacokinetic properties of related piperazine compounds have been assessed in animal models, revealing moderate absorption and slow elimination rates. For instance, a related compound exhibited a maximum concentration () of 592 ± 62 mg/mL after oral administration, suggesting favorable bioavailability for therapeutic use .

Q & A

Q. Critical factors :

- Temperature : Higher temperatures (e.g., 110°C) accelerate reactions but may degrade sensitive groups.

- Catalyst loading : Palladium catalysts (e.g., Pd(PPh₃)₄) require precise stoichiometry to avoid side products .

- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) ensures high purity (>95%) .

Basic: How can spectroscopic methods and X-ray crystallography confirm the structure of this compound?

Answer:

- NMR spectroscopy :

- LCMS : Molecular ion peaks (e.g., m/z 372.2 [M+H]⁺) confirm molecular weight, while fragmentation patterns verify the Boc group .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths/angles and confirming stereochemistry. For example, piperazine rings adopt chair conformations in solid-state structures .

Advanced: What strategies resolve contradictions in reaction data during derivative synthesis?

Answer:

Contradictions in yields or purity often arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may cause Boc group cleavage. Non-polar solvents (toluene) favor coupling reactions but slow kinetics .

- Reagent compatibility : Methoxymethyl chloride is moisture-sensitive; anhydrous conditions (e.g., molecular sieves) prevent hydrolysis .

- Side reactions : Competing alkylation at piperazine N-atoms is mitigated by using bulky bases (e.g., DIEA) or pre-protecting reactive sites .

Q. Troubleshooting :

- Design of Experiments (DoE) : Systematic variation of temperature, solvent, and catalyst loading identifies optimal conditions .

- Analytical cross-validation : Compare NMR, LCMS, and HPLC data to distinguish between desired products and byproducts .

Advanced: How can computational modeling predict reactivity and stability of this compound?

Answer:

- Density Functional Theory (DFT) : Calculates energy barriers for reactions (e.g., Boc deprotection) and predicts transition states for nucleophilic attacks .

- Molecular docking : Simulates interactions with biological targets (e.g., enzymes), guiding medicinal chemistry optimizations .

- Solvent effects : COSMO-RS models predict solubility and stability in different solvents, aiding reaction medium selection .

Q. Case study :

- SHELXL-refined crystallographic data revealed steric hindrance from the methoxymethyl group, explaining reduced reactivity in bulky electrophile reactions .

Advanced: What methodologies optimize functional group introduction to the piperazine ring while retaining Boc protection?

Answer:

- Microwave-assisted synthesis : Accelerates coupling reactions (e.g., aryl boronic acids) without Boc cleavage, achieving >90% yields .

- Thioamination : Sulfenamides introduce sulfur-containing groups at C-2 or C-4 positions under transition-metal-free conditions .

- Reductive alkylation : Sodium cyanoborohydride mediates selective amine alkylation in the presence of Boc groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。